molecular formula C19H16Cl2N2O3S B284565 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide

Cat. No.: B284565
M. Wt: 423.3 g/mol
InChI Key: CPKOGJIQLLHNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide, commonly known as DTT, is a synthetic compound that has been widely used in scientific research. DTT has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

DTT works by reducing disulfide bonds in proteins, which can lead to changes in protein structure and function. This mechanism of action has been used to study the role of disulfide bonds in protein folding and to identify potential targets for drug development.
Biochemical and Physiological Effects:
DTT has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of PDI, which is involved in protein folding. DTT has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

DTT has several advantages as a tool for scientific research, including its ability to reduce disulfide bonds in proteins and its potential therapeutic applications. However, DTT also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving DTT, including the development of new therapeutic applications for the compound and the identification of new targets for drug development. Additionally, further research is needed to understand the potential toxicity and side effects of DTT, as well as its potential interactions with other compounds and drugs.

Synthesis Methods

DTT can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzenethiol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-ethoxyphenol. The final product is obtained through the reaction of the intermediate with 2-aminothiazole.

Scientific Research Applications

DTT has been used in a variety of scientific research applications, including as a tool for studying the role of protein disulfide isomerase (PDI) in protein folding and as a potential therapeutic agent for the treatment of cancer and other diseases.

Properties

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide

InChI

InChI=1S/C19H16Cl2N2O3S/c1-2-25-16-5-3-4-6-17(16)26-10-18(24)23-19-22-15(11-27-19)13-8-7-12(20)9-14(13)21/h3-9,11H,2,10H2,1H3,(H,22,23,24)

InChI Key

CPKOGJIQLLHNPN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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